molecular formula C18H27Cl2NO3 B5435636 Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5435636
M. Wt: 376.3 g/mol
InChI Key: QORYRGCUYQOYBN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, an ethyl ester group, and a phenoxyethyl moiety with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-2,6-dimethylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Piperidine Ring Formation: The phenoxyethyl intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl moiety.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The chlorine atom in the phenoxyethyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include phenoxyacetic acid derivatives.

    Reduction: Products include the corresponding alcohols.

    Substitution: Products include substituted phenoxyethyl derivatives.

Scientific Research Applications

Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and receptor interactions.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl moiety may interact with receptor sites, while the piperidine ring can modulate the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate
  • 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole
  • 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the ethyl ester group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3.ClH/c1-4-22-18(21)15-5-7-20(8-6-15)9-10-23-17-13(2)11-16(19)12-14(17)3;/h11-12,15H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORYRGCUYQOYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2C)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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